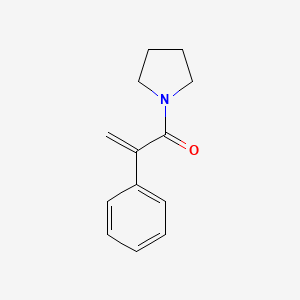![molecular formula C31H31NO9 B15220049 2-(((2R,4aR,6S,7R,8R,8aS)-7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)acetic acid](/img/structure/B15220049.png)
2-(((2R,4aR,6S,7R,8R,8aS)-7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “N/A” is a placeholder term often used in scientific literature and databases to indicate that specific information is not available or not applicable In the context of chemistry, “N/A” does not refer to a specific chemical compound but rather signifies the absence of data
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of our hypothetical compound “N/A” involves several steps. The initial step includes the reaction of precursor A with reagent B under controlled temperature and pressure conditions. This reaction yields intermediate C, which is then purified using chromatography techniques. The final step involves the reaction of intermediate C with reagent D in the presence of a catalyst to produce the desired compound “N/A”.
Industrial Production Methods
On an industrial scale, the production of compound “N/A” is optimized for efficiency and cost-effectiveness. The process begins with the large-scale synthesis of precursor A, followed by its reaction with reagent B in a continuous flow reactor. The intermediate C is then isolated and subjected to further reactions in a batch reactor to yield the final product. Advanced purification techniques, such as distillation and crystallization, are employed to ensure the purity of compound “N/A”.
化学反应分析
Types of Reactions
Compound “N/A” undergoes various chemical reactions, including:
Oxidation: In the presence of an oxidizing agent, compound “N/A” is converted to its oxidized form.
Reduction: Using a reducing agent, compound “N/A” can be reduced to a lower oxidation state.
Substitution: Compound “N/A” can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction typically occurs under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used. The reaction is often carried out in an inert atmosphere.
Substitution: Halogenating agents like chlorine or bromine are used for substitution reactions, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of compound “N/A” may yield an aldehyde or ketone, while reduction may produce an alcohol. Substitution reactions can result in the formation of halogenated derivatives.
科学研究应用
Compound “N/A” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Compound “N/A” is employed in biochemical assays to study enzyme kinetics and protein interactions.
Medicine: It has potential therapeutic applications, including as an antimicrobial agent and in drug delivery systems.
Industry: Compound “N/A” is utilized in the production of polymers, coatings, and specialty chemicals.
作用机制
The mechanism by which compound “N/A” exerts its effects involves interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity. The pathways involved include signal transduction cascades and metabolic processes. The exact mechanism depends on the specific application and context in which compound “N/A” is used.
相似化合物的比较
Similar Compounds
Compound X: Shares similar structural features but differs in its reactivity and applications.
Compound Y: Has comparable physical properties but distinct chemical behavior.
Compound Z: Exhibits similar biological activity but with different molecular targets.
Uniqueness of Compound “N/A”
What sets compound “N/A” apart from its similar counterparts is its unique combination of properties, such as higher stability under extreme conditions and broader applicability across various fields. Its versatility makes it a valuable compound in both research and industrial applications.
属性
分子式 |
C31H31NO9 |
|---|---|
分子量 |
561.6 g/mol |
IUPAC 名称 |
2-[[(2R,4aR,6S,7R,8R,8aS)-7-(9H-fluoren-9-ylmethoxycarbonylamino)-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl]oxy]acetic acid |
InChI |
InChI=1S/C31H31NO9/c1-36-30-26(32-31(35)39-15-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23)28(37-17-25(33)34)27-24(40-30)16-38-29(41-27)18-9-3-2-4-10-18/h2-14,23-24,26-30H,15-17H2,1H3,(H,32,35)(H,33,34)/t24-,26-,27-,28-,29-,30+/m1/s1 |
InChI 键 |
VLTRMINSMCHXRJ-VXSSHBAGSA-N |
手性 SMILES |
CO[C@@H]1[C@@H]([C@H]([C@H]2[C@H](O1)CO[C@H](O2)C3=CC=CC=C3)OCC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
规范 SMILES |
COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)OCC(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(S)-tert-Butyl 4-bromo-1-((R)-1,1-dimethylethylsulfinamido)-6-fluoro-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B15219966.png)
![2-(4-Fluorophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid](/img/structure/B15219971.png)

![6,7,9,10,12,13,20,21,23,24,26,27-Dodecahydrodibenzo[b,n][1,4,7,10,13,16,19,22]octaoxacyclotetracosine-2-carbaldehyde](/img/structure/B15219980.png)










